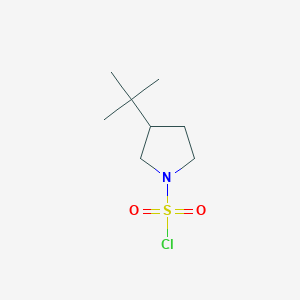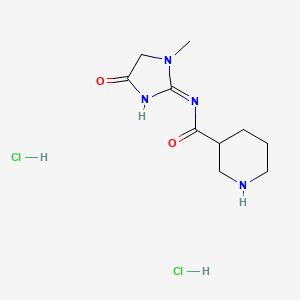
6-Chloro-1,1,1-trifluorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,1,1-trifluorohexane is an organic compound with the molecular formula C6H10ClF3 It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,1,1-trifluorohexane typically involves the halogenation of hexane. One common method is the chlorination and fluorination of hexane under controlled conditions. The reaction can be carried out using chlorine gas and a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process. The final product is purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,1,1-trifluorohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted hexanes, while oxidation may produce hexanoic acids or ketones.
Scientific Research Applications
6-Chloro-1,1,1-trifluorohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine and fluorine atoms into organic molecules.
Biology: The compound can be used in studies involving halogenated hydrocarbons and their effects on biological systems.
Medicine: Research into halogenated compounds often explores their potential as pharmaceutical intermediates or active ingredients.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Chloro-1,1,1-trifluorohexane involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can participate in various chemical reactions, influencing the reactivity and stability of the compound. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1,1,1-trifluorohexane
- 6-Bromo-1,1,1-trifluorohexane
- 6-Chloro-1,1,1-trifluoropentane
Uniqueness
6-Chloro-1,1,1-trifluorohexane is unique due to the specific positioning of the chlorine and fluorine atoms on the hexane backbone. This unique arrangement imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various applications compared to its analogs.
Properties
Molecular Formula |
C6H10ClF3 |
|---|---|
Molecular Weight |
174.59 g/mol |
IUPAC Name |
6-chloro-1,1,1-trifluorohexane |
InChI |
InChI=1S/C6H10ClF3/c7-5-3-1-2-4-6(8,9)10/h1-5H2 |
InChI Key |
DZBWNBRYUNTTHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(F)(F)F)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13217105.png)

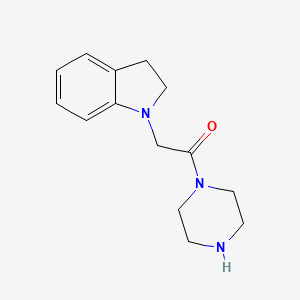
![2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13217113.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13217119.png)
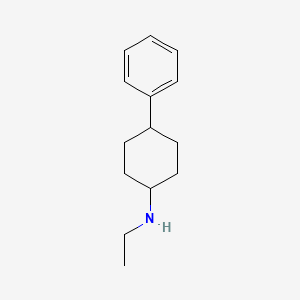
![(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine](/img/structure/B13217139.png)
![Ethyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13217147.png)
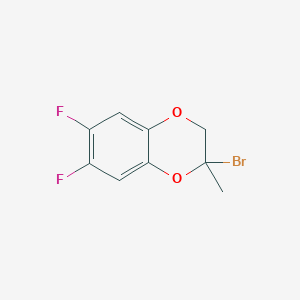
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13217155.png)

![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea](/img/structure/B13217165.png)
